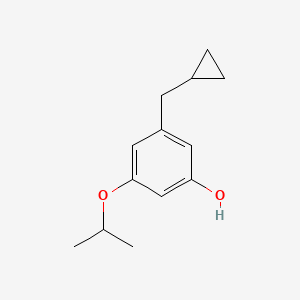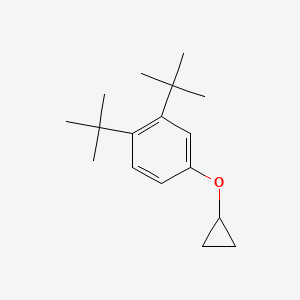
1,2-DI-Tert-butyl-4-cyclopropoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-DI-Tert-butyl-4-cyclopropoxybenzene: is an organic compound with the molecular formula C17H26O and a molecular weight of 246.39 g/mol It is characterized by the presence of two tert-butyl groups and a cyclopropoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 1,2-DI-Tert-butyl-4-cyclopropoxybenzene typically involves the cyclopropylation of phenols. One method involves the use of potassium cyclopropyl trifluoroborate as a cyclopropylating agent in the presence of copper(II) acetate and 1,10-phenanthroline as catalysts . The reaction is carried out under an oxygen atmosphere, which serves as the terminal oxidant. This method is operationally convenient and provides a strategic disconnection toward the synthesis of cyclopropyl aryl ethers .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions:
1,2-DI-Tert-butyl-4-cyclopropoxybenzene can undergo various chemical reactions, including:
Substitution: The tert-butyl groups can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents can be used.
Major Products:
Oxidation Products: Quinone methides and other oxidized derivatives.
Substitution Products: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
1,2-DI-Tert-butyl-4-cyclopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, although specific applications are still under investigation.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of polymers and other materials due to its stability and reactivity.
作用機序
The mechanism of action of 1,2-DI-Tert-butyl-4-cyclopropoxybenzene involves its ability to undergo oxidation and substitution reactions. The tert-butyl groups provide steric hindrance, which can influence the reactivity of the compound. The cyclopropoxy group can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules .
類似化合物との比較
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: This compound is used as an antioxidant to stabilize lubricant oils.
1,4-Di-tert-butyl-2,5-dimethoxybenzene: Known for its use in various chemical applications.
4,4′-Di-tert-butyl-1,1′-biphenyl: Used in organic synthesis and as a stabilizer.
Uniqueness:
1,2-DI-Tert-butyl-4-cyclopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct reactivity compared to other tert-butyl-substituted benzene derivatives. This makes it a valuable compound for specific synthetic applications and research studies.
特性
分子式 |
C17H26O |
|---|---|
分子量 |
246.4 g/mol |
IUPAC名 |
1,2-ditert-butyl-4-cyclopropyloxybenzene |
InChI |
InChI=1S/C17H26O/c1-16(2,3)14-10-9-13(18-12-7-8-12)11-15(14)17(4,5)6/h9-12H,7-8H2,1-6H3 |
InChIキー |
MUZWRTWGYAVUGY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=C(C=C1)OC2CC2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


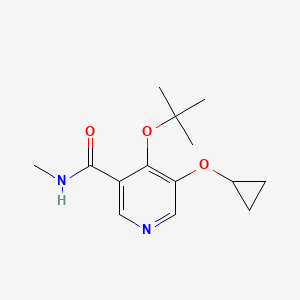
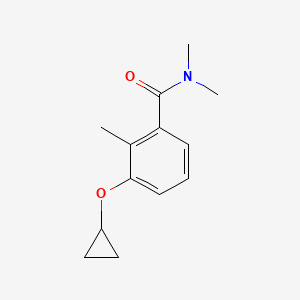
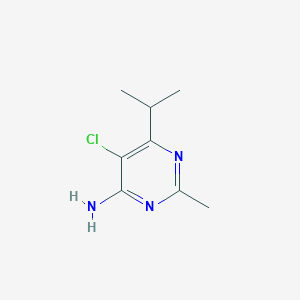
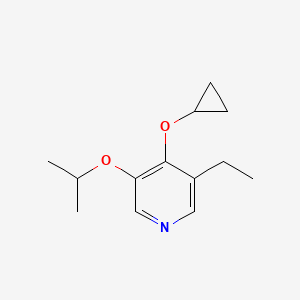
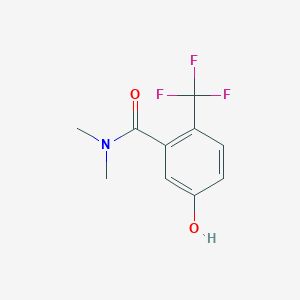
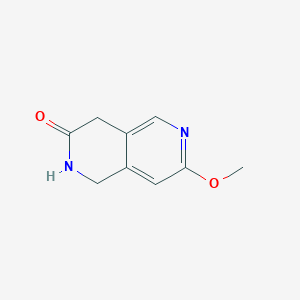
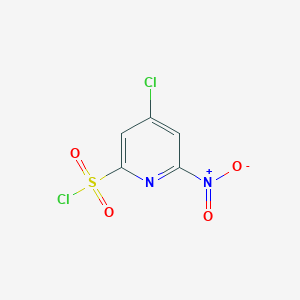
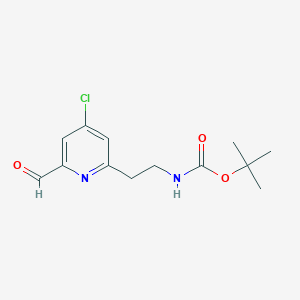
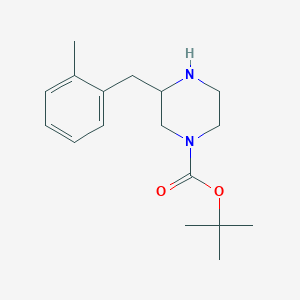
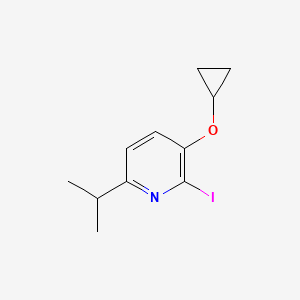
![6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid](/img/structure/B14845497.png)

![8-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14845517.png)
